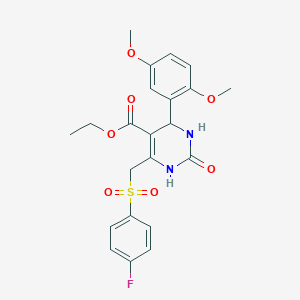

1-((2-((4-Methylpyridin-3-yl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

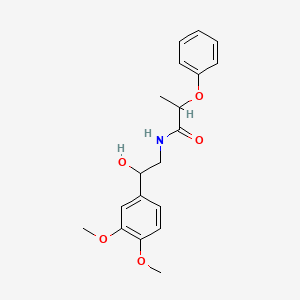

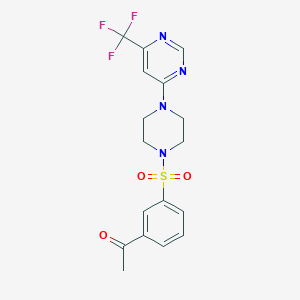

1-((2-((4-Methylpyridin-3-yl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C14H15ClN4O2S and its molecular weight is 338.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Design and Hypoglycemic Activity

Research has demonstrated the synthesis and evaluation of thiazolidine-2,4-diones derivatives, showcasing their role in hypoglycemic activity. These compounds, including various substituted pyridines and purines containing 2,4-thiazolidinedione, were designed to target insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mice models. The structure-activity relationships explored offer insights into the molecular designs conducive to clinical applications for diabetes management (Oguchi et al., 2000); (Kim et al., 2004).

Urease Inhibition

Compounds related to the queried chemical have been synthesized and evaluated for their urease inhibition capabilities, suggesting potential applications in treating diseases related to urease activity. The synthesis involved various derivatives, highlighting the compound's flexibility in addressing specific biological targets (Rauf et al., 2010).

Synthesis Efficiency and Chemical Intermediates

Efficient synthesis routes for related compounds, such as 3,5-disubstituted-2-pyridylpyrroles, highlight their potential as chemical intermediates in pharmaceutical research. This efficiency opens up pathways for the creation of novel therapeutic agents with specific biological activities (Klappa et al., 2002).

Structural Characterization and Crystallography

Structural characterization of polymorphs and derivatives provides crucial insights into the molecular frameworks that enable specific biological activities. Such research underpins the rational design of therapeutic agents, showcasing the direct link between structure and function in medicinal chemistry (Böck et al., 2020).

Antimicrobial and Anticancer Potential

The synthesis and biological evaluation of novel compounds reveal significant antimicrobial and anticancer activities. These findings point to the potential use of such compounds in developing new treatments for infectious diseases and cancer, underscoring the importance of chemical innovation in expanding therapeutic options (Jain et al., 2006); (Temple et al., 1983).

Mecanismo De Acción

Target of Action

Compounds with a similar 2-aminothiazole moiety have been found to exhibit a wide range of biological activities, including anticancer, antiepileptic, neuroprotective, antidiabetic, antihypertensive, anti-inflammatory, antiviral, antibiotic, and antileishmanial properties . These compounds may target various proteins or enzymes involved in these biological processes.

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks . The specific interactions of this compound with its targets would depend on the nature of the targets and the structural features of the compound.

Biochemical Pathways

Thiazole derivatives have been reported to disturb cell wall biosynthesis by obstructing mycolic acid synthesis in mycobacterium tuberculosis . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, such as antimicrobial, antifungal, anti-inflammatory, and antitumor or cytotoxic activities . The specific effects of this compound would depend on its mode of action and the nature of its targets.

Propiedades

IUPAC Name |

1-[[2-[(4-methylpyridin-3-yl)amino]-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S.ClH/c1-9-4-5-15-6-11(9)17-14-16-10(8-21-14)7-18-12(19)2-3-13(18)20;/h4-6,8H,2-3,7H2,1H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPCOTDHXGZYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2532019.png)

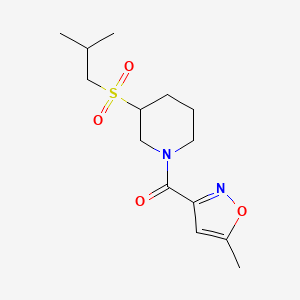

![N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2532022.png)

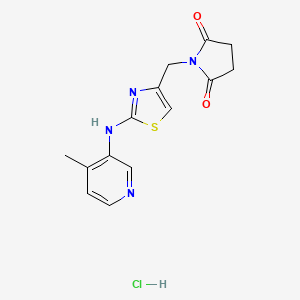

![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)

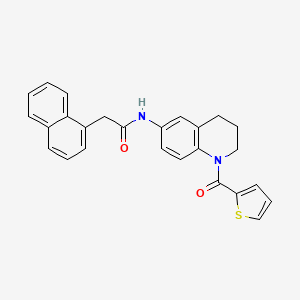

![N-(3-chloro-2-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2532029.png)